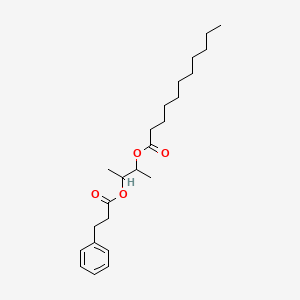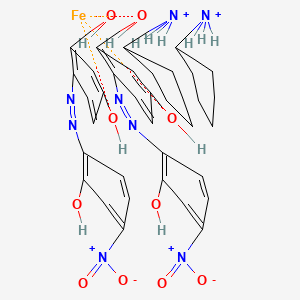
N-(2-Ethylhexyl)-1-((3-methyl-4-((4-methylphenyl)azo)phenyl)azo)naphthalen-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 300-855-2, also known as ProClin 300, is a widely used preservative in various industrial and scientific applications. It is known for its broad-spectrum antimicrobial activity, which makes it effective against bacteria, fungi, and yeasts. This compound is particularly valued for its stability and compatibility with a wide range of products, including diagnostic reagents and other biological materials .
准备方法
The preparation of ProClin 300 involves the synthesis of its active ingredients, which are two isothiazolones: 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one. These compounds are typically synthesized through a series of chemical reactions involving the chlorination and methylation of isothiazolinone precursors. The industrial production of ProClin 300 is carried out under controlled conditions to ensure the purity and effectiveness of the final product .
化学反应分析
ProClin 300 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ProClin 300 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the active ingredients .
科学研究应用
ProClin 300 is extensively used in scientific research due to its antimicrobial properties. In chemistry, it is used as a preservative in various reagents and solutions to prevent microbial contamination. In biology and medicine, ProClin 300 is employed in diagnostic reagents, including enzyme-linked immunosorbent assays (ELISAs) and other immunoassays, to ensure the stability and longevity of these products. Additionally, it is used in the preservation of biological samples and specimens .
作用机制
The mechanism of action of ProClin 300 involves the inhibition of key enzymes within microbial cells. The active ingredients, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, penetrate the cell membrane and inhibit enzymes involved in the Krebs cycle, such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, succinate dehydrogenase, and NADH dehydrogenase. This disruption of the Krebs cycle leads to a rapid decline in intracellular energy levels, ultimately causing cell death .
相似化合物的比较
ProClin 300 is unique compared to other similar compounds due to its broad-spectrum antimicrobial activity and low toxicity at recommended use levels. Similar compounds include thimerosal, sodium azide, and gentamicin, which are also used as preservatives. ProClin 300 offers several advantages, such as better compatibility with enzymes and antibodies, higher stability, and effectiveness at lower concentrations .
Similar Compounds::- Thimerosal
- Sodium azide
- Gentamicin
属性
CAS 编号 |
93964-08-0 |
|---|---|
分子式 |
C32H37N5 |
分子量 |
491.7 g/mol |
IUPAC 名称 |
N-(2-ethylhexyl)-1-[[3-methyl-4-[(4-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-amine |
InChI |
InChI=1S/C32H37N5/c1-5-7-10-25(6-2)22-33-31-19-15-26-11-8-9-12-29(26)32(31)37-35-28-18-20-30(24(4)21-28)36-34-27-16-13-23(3)14-17-27/h8-9,11-21,25,33H,5-7,10,22H2,1-4H3 |
InChI 键 |
IKTGESZMTNXFSE-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)CNC1=C(C2=CC=CC=C2C=C1)N=NC3=CC(=C(C=C3)N=NC4=CC=C(C=C4)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaene-10-thione](/img/structure/B12703532.png)








